molecular formula C26H28N6O4 B2782951 ethyl 1-(2-{[(2-methylphenyl)carbamoyl]methyl}-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate CAS No. 1189459-64-0

ethyl 1-(2-{[(2-methylphenyl)carbamoyl]methyl}-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate

Cat. No.: B2782951
CAS No.: 1189459-64-0
M. Wt: 488.548
InChI Key: SZAQALAEKAPTED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(2-{[(2-methylphenyl)carbamoyl]methyl}-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate is a heterocyclic compound featuring a triazolo[4,3-a]quinoxaline core linked to a piperidine ring via a methylene bridge. The piperidine moiety is substituted with an ethyl carboxylate group, while the triazoloquinoxaline system bears a carbamoylmethyl side chain with a 2-methylphenyl substituent . Its design integrates key pharmacophoric elements: the triazoloquinoxaline core may facilitate π-π stacking interactions with biological targets, while the piperidine carboxylate ester enhances solubility and bioavailability. A closely related analog, ethyl 1-(2-{[(3-cyanophenyl)carbamoyl]methyl}-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate, differs only in the aromatic substituent (3-cyanophenyl vs. 2-methylphenyl), highlighting the role of substituent variation in tuning activity .

Properties

IUPAC Name

ethyl 1-[2-[2-(2-methylanilino)-2-oxoethyl]-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N6O4/c1-3-36-25(34)18-12-14-30(15-13-18)23-24-29-31(16-22(33)27-19-9-5-4-8-17(19)2)26(35)32(24)21-11-7-6-10-20(21)28-23/h4-11,18H,3,12-16H2,1-2H3,(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZAQALAEKAPTED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 1-(2-{[(2-methylphenyl)carbamoyl]methyl}-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazoloquinoxaline core: This step involves the reaction of 2-methylphenylamine with a suitable precursor to form the triazoloquinoxaline core.

    Introduction of the piperidine ring: The triazoloquinoxaline core is then reacted with a piperidine derivative under specific conditions to introduce the piperidine ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods for this compound may involve the use of automated reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

ethyl 1-(2-{[(2-methylphenyl)carbamoyl]methyl}-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of triazole and quinoxaline compounds exhibit significant antimicrobial activities. Ethyl 1-(2-{[(2-methylphenyl)carbamoyl]methyl}-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate has been shown to possess moderate to strong activity against various bacterial strains and fungi. Studies have utilized disk diffusion and broth microdilution methods to evaluate these effects .

Anticancer Activity

The compound has demonstrated potential as an anticancer agent. Its ability to intercalate DNA suggests it may function as a topoisomerase II inhibitor, leading to apoptosis in cancer cells. In vitro studies have shown that it can inhibit the growth of several cancer cell lines, making it a promising candidate for further development in oncology .

Neuroprotective Effects

Some studies suggest that compounds with similar structures exhibit neuroprotective properties by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells. This aspect warrants further investigation as it could lead to applications in treating neurodegenerative diseases .

Case Studies and Research Findings

StudyFocusFindings
2010 Study on Antimicrobial ActivityEvaluated various triazole derivativesFound significant antimicrobial activity in synthesized compounds similar to ethyl 1-(2-{[(2-methylphenyl)carbamoyl]methyl}-...) .
PMC4321853Investigated quinazoline derivativesIdentified broad-spectrum anticancer properties linked to structural features shared with the target compound .
PMC9886266Topoisomerase II inhibitorsDemonstrated that compounds like ethyl 1-(2-{[(2-methylphenyl)carbamoyl]methyl}-...) can effectively inhibit DNA topoisomerase II .

Mechanism of Action

The mechanism of action of ethyl 1-(2-{[(2-methylphenyl)carbamoyl]methyl}-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets in the body. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the observed pharmacological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural Comparisons

The target compound’s structural uniqueness lies in its triazoloquinoxaline-piperidine hybrid scaffold. Key comparisons with analogous compounds include:

Compound Class/Structure Core Heterocycle Key Substituents Biological Relevance Reference
Target Compound Triazolo[4,3-a]quinoxaline 2-{[(2-methylphenyl)carbamoyl]methyl}-1-oxo; ethyl piperidine-4-carboxylate Potential kinase inhibition
N-(4-Methylphenyl)-4-(2-oxo-benzimidazol-1-yl)piperidine Benzoimidazolone 4-(2-oxo-2,3-dihydro-1H-benzodiazol-1-yl); N-(4-methylphenyl)carboxamide 8-Oxoguanine DNA glycosylase inhibition
Ethyl 1-(4-alkyl-3-oxo-dihydroquinoxalin-2-yl)-pyrazole Dihydroquinoxaline 4-Alkyl-3-oxo; ethyl pyrazole-4-carboxylate Not specified (synthetic focus)
Quinolone-piperazinyl derivatives Quinolone 7-(4-[4-substituted piperazino]carbopiperazino); 1-cyclopropyl-6-fluoro-4-oxo Antibacterial (DNA gyrase inhibition)
Ethyl 4-[4-(2-methoxyphenyl)piperazinyl]piperidine Piperidine 4-(2-methoxyphenyl)piperazinyl; ethyl carboxylate CNS modulation (serotonin/dopamine receptors)

Key Observations :

  • Triazoloquinoxaline vs.
  • Substituent Flexibility: The carbamoylmethyl group in the target compound allows for modular substitution (e.g., 2-methylphenyl vs. 3-cyanophenyl in ), enabling fine-tuning of steric and electronic properties .
  • Piperidine Modifications : The ethyl carboxylate substituent (target compound) contrasts with carboxamide () or pyrazole () groups, influencing solubility and metabolic stability.
Pharmacological and Physicochemical Properties
  • Metabolic Stability : The ethyl carboxylate ester may act as a prodrug moiety, hydrolyzing in vivo to a carboxylic acid, whereas carboxamide derivatives () are more hydrolytically stable .
  • Biological Targets: While quinolones () target bacterial DNA gyrase, triazoloquinoxalines are often explored for kinase inhibition (e.g., JAK2, EGFR) due to their planar aromatic systems . Piperidine derivatives () with methoxyphenyl groups exhibit affinity for serotonin receptors, suggesting divergent applications for the target compound .
Environmental and Toxicological Considerations

Triazoloquinoxalines with stable aromatic systems may resist degradation, warranting further ecotoxicological assessment .

Biological Activity

Ethyl 1-(2-{[(2-methylphenyl)carbamoyl]methyl}-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

  • Molecular Formula : C26H28N6O4
  • Molecular Weight : 488.5 g/mol

The structure consists of a piperidine ring, a triazole moiety, and a quinoxaline framework, which are known to contribute to various biological activities.

Antitumor Activity

Recent studies indicate that derivatives of triazole and quinoxaline exhibit notable antitumor properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. For instance:

  • Mechanism of Action : It is hypothesized that the compound induces apoptosis in cancer cells by activating pathways involving p53 and Bax proteins while inhibiting Bcl-2 expression. This leads to cell cycle arrest at the G1 phase and subsequent apoptosis in tumor cells such as HCT-116 .

Antimicrobial Properties

Research has shown that compounds with similar structures possess significant antimicrobial activity. This compound may also demonstrate:

  • Antibacterial Activity : Studies on related quinoxaline derivatives have indicated their effectiveness against various bacterial strains, suggesting that this compound could exhibit similar properties through inhibition of DNA gyrase or other bacterial enzymes critical for replication .

Anti-inflammatory Effects

The anti-inflammatory potential of triazole derivatives has been documented extensively. The compound may exert its effects by modulating inflammatory pathways:

  • Cytokine Inhibition : By reducing the production of pro-inflammatory cytokines, it could help in conditions characterized by chronic inflammation such as arthritis or inflammatory bowel disease.

Study 1: Antitumor Efficacy

A study published in 2024 explored the cytotoxic effects of novel quinazolinone derivatives bearing triazole moieties. The findings suggested that these compounds significantly inhibited cell growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Study 2: Antimicrobial Activity Assessment

Another study focused on the synthesis of pyrazole derivatives, revealing that certain structural modifications enhanced their antimicrobial efficacy against resistant bacterial strains. The insights gained from these studies can be applied to predict the activity of this compound against similar pathogens .

Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AntitumorInduction of apoptosis via p53 pathway
AntimicrobialInhibition of bacterial DNA gyrase
Anti-inflammatoryModulation of cytokine production

Structure-Activity Relationship (SAR)

Compound StructureActivity TypeObservations
Triazole derivativesAntitumorEnhanced apoptosis induction
Quinoxaline-based compoundsAntimicrobialEffective against resistant strains
Piperidine derivativesAnti-inflammatoryReduced cytokine levels

Q & A

Q. How can metabolic stability and toxicity be assessed preclinically?

  • Methodological Answer :
  • Metabolic stability : Incubate with liver microsomes (human/rodent) and monitor parent compound depletion via LC-MS.
  • Toxicity : Use zebrafish embryo models (FET assay) for acute toxicity and hERG channel inhibition assays (patch-clamp) for cardiotoxicity.
    Cross-validate with in silico tools (ADMET Predictor) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.